molecular formula C16H23NO B5721277 azepan-1-yl-(4-propan-2-ylphenyl)methanone

azepan-1-yl-(4-propan-2-ylphenyl)methanone

Cat. No.: B5721277
M. Wt: 245.36 g/mol
InChI Key: OKTQUCGROIUDEB-UHFFFAOYSA-N
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Description

Azepan-1-yl-(4-propan-2-ylphenyl)methanone is an organic compound that belongs to the class of ketones It features an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a phenyl group substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azepan-1-yl-(4-propan-2-ylphenyl)methanone typically involves the reaction of azepane with 4-isopropylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ketone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl-(4-propan-2-ylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The azepane ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Substituted azepane derivatives.

Scientific Research Applications

Azepan-1-yl-(4-propan-2-ylphenyl)methanone has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological systems and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of azepan-1-yl-(4-propan-2-ylphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Azepan-1-yl-(4-tert-butylphenyl)methanone
  • 1-Azepanyl(4-piperidinyl)methanone

Uniqueness

Azepan-1-yl-(4-propan-2-ylphenyl)methanone is unique due to the presence of the propan-2-yl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may confer specific properties and applications.

Properties

IUPAC Name

azepan-1-yl-(4-propan-2-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-13(2)14-7-9-15(10-8-14)16(18)17-11-5-3-4-6-12-17/h7-10,13H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTQUCGROIUDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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